Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride
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Overview
Description
Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride is an organic compound with diverse applications in scientific research It is a derivative of benzoic acid, where the hydrazide group is substituted at the ortho position with an octyloxy group, and it exists as a monohydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride typically involves the following steps:
Preparation of o-(octyloxy)benzoic acid: This can be achieved by reacting benzoic acid with octanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester, followed by hydrolysis to yield the desired acid.
Formation of o-(octyloxy)benzoic acid hydrazide: The o-(octyloxy)benzoic acid is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Conversion to monohydrochloride salt: The hydrazide is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid hydrazide: Lacks the octyloxy group, resulting in different physical and chemical properties.
o-(Octyloxy)benzoic acid: Lacks the hydrazide group, limiting its reactivity in certain chemical reactions.
Benzoic acid, p-(octyloxy)-, hydrazide monohydrochloride: Similar structure but with the octyloxy group at the para position, leading to different steric and electronic effects.
Uniqueness
Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride is unique due to the presence of both the hydrazide and octyloxy groups, which confer distinct reactivity and potential biological activities. The ortho substitution pattern also influences its chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
2-octoxybenzohydrazide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(18)17-16;/h7-8,10-11H,2-6,9,12,16H2,1H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLPAPCAXWENQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950508 |
Source
|
Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27830-17-7 |
Source
|
Record name | Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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